[(1-Acetyl-piperidin-3-yl)-isopropyl-amino]-acetic acid
CAS No.: 1353987-74-2
Cat. No.: VC8234351
Molecular Formula: C12H22N2O3
Molecular Weight: 242.31 g/mol
* For research use only. Not for human or veterinary use.
![[(1-Acetyl-piperidin-3-yl)-isopropyl-amino]-acetic acid - 1353987-74-2](/images/structure/VC8234351.png)
Specification
CAS No. | 1353987-74-2 |
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Molecular Formula | C12H22N2O3 |
Molecular Weight | 242.31 g/mol |
IUPAC Name | 2-[(1-acetylpiperidin-3-yl)-propan-2-ylamino]acetic acid |
Standard InChI | InChI=1S/C12H22N2O3/c1-9(2)14(8-12(16)17)11-5-4-6-13(7-11)10(3)15/h9,11H,4-8H2,1-3H3,(H,16,17) |
Standard InChI Key | PHQWAHQGJISWNT-UHFFFAOYSA-N |
SMILES | CC(C)N(CC(=O)O)C1CCCN(C1)C(=O)C |
Canonical SMILES | CC(C)N(CC(=O)O)C1CCCN(C1)C(=O)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound [(1-Acetyl-piperidin-3-yl)-isopropyl-amino]-acetic acid (CAS: 1354018-68-0) has the molecular formula C₁₂H₂₂N₂O₃ and a molecular weight of 242.31 g/mol. Its IUPAC name, 2-[[(3S)-1-acetylpiperidin-3-yl]-propan-2-ylamino]acetic acid, reflects its stereochemistry at the piperidine C3 position. The structure comprises:
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A piperidine ring substituted with an acetyl group at the N1 position.
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An isopropylamino side chain at the C3 position.
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A carboxylic acid terminus linked via a methylene group.
The (S)-enantiomer is explicitly documented in commercial catalogs, while the (R)-enantiomer (CAS: 1354002-88-2) is structurally analogous but differs in spatial configuration .
Stereochemical Considerations
Chirality at the C3 position influences biological activity. For example, the (R)-enantiomer of a related analog, [((R)-1-Acetyl-piperidin-3-yl)-Methyl-amino]-acetic acid, exhibits a predicted pKa of 1.93 and density of 1.18 g/cm³ . Such stereospecific properties underscore the importance of enantiomeric purity in pharmacological studies, though data specific to the (S)-form remain sparse.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of [(1-Acetyl-piperidin-3-yl)-isopropyl-amino]-acetic acid likely involves multi-step reactions:
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Piperidine Functionalization: Acetylation of piperidin-3-amine introduces the acetyl group at N1.
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Alkylation: Reaction with isopropyl halides or reductive amination using acetone forms the isopropyl-amino moiety.
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Carboxylic Acid Incorporation: Glycine derivatives are coupled to the amine group, followed by oxidation or hydrolysis to yield the acetic acid terminus.
Industrial-scale production may employ continuous flow reactors to optimize yield and purity, though specific protocols are proprietary.
Challenges in Synthesis
Key hurdles include:
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Stereocontrol: Ensuring enantiomeric purity during asymmetric synthesis.
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Side Reactions: Competing N-acetylation or over-alkylation during stepwise functionalization.
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Purification: Separating closely related isomers requires advanced chromatographic techniques .
Physicochemical Properties
Experimental and Predicted Data
Property | Value | Source |
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Molecular Weight | 242.31 g/mol | |
Density | 1.18 ± 0.1 g/cm³ (predicted) | |
Boiling Point | 406.8 ± 40.0 °C (predicted) | |
pKa | 1.93 ± 0.10 (predicted) |
The low pKa suggests predominant deprotonation at physiological pH, enhancing solubility in aqueous media .
Research Gaps and Future Directions
Unresolved Questions
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Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles are uncharacterized.
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Target Identification: No confirmed molecular targets (e.g., receptors, enzymes) have been reported.
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Toxicity: Preliminary safety data are absent, necessitating cytotoxicity assays.
Recommended Studies
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